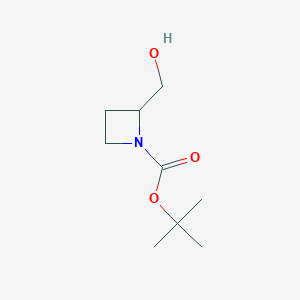
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
"tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" is a specialized compound that has gained attention in the field of synthetic chemistry due to its utility as an intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing cycle, which is a key feature influencing its reactivity and application in synthesis strategies.
Synthesis Analysis
The synthesis of "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" and related azetidine-2-carboxylic acid analogs involves several key steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation. These methods allow for the creation of compounds with various side chains and functionalities, enabling the study of their influence on peptide activity (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
Molecular structure characterization of compounds related to "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" often involves techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These methods provide detailed information on the compound's structure, including its crystallography, confirming the presence of bicyclooctane structures, lactone moieties, and piperidine rings in some synthesized derivatives (Moriguchi et al., 2014).
Chemical Reactions and Properties
Azetidine derivatives, including "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate," exhibit a range of chemical reactivities due to their four-membered ring structure and the presence of functional groups. These compounds have been employed in various chemical transformations, such as iodolactamization, to yield highly functionalized molecules. Such reactions are crucial for developing potent compounds with potential applications in medicinal chemistry (Campbell et al., 2009).
Applications De Recherche Scientifique
“tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 174346-82-8 and a molecular weight of 187.24 . It’s typically stored in a dry environment at 2-8°C .
-
Janus kinase 3 (JAK3) Inhibitors : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors . JAK3 is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
-
HCV Protease Inhibitors : It can also be used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
-
Antibacterial Compounds : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
-
Protease Activated Receptor-1 (PAR-1) Antagonists : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
-
Phospho-inositol 3-kinase (P13K) Modulators : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
-
Janus kinase 3 (JAK3) Inhibitors : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors . JAK3 is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
-
HCV Protease Inhibitors : It can also be used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
-
Antibacterial Compounds : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
-
Protease Activated Receptor-1 (PAR-1) Antagonists : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
-
Phospho-inositol 3-kinase (P13K) Modulators : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRUXUKRGUFEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564418 | |
| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |
CAS RN |
174346-82-8 | |
| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



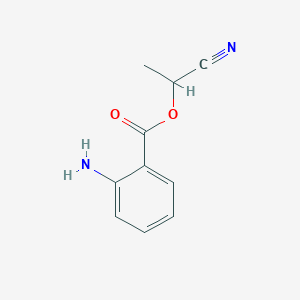

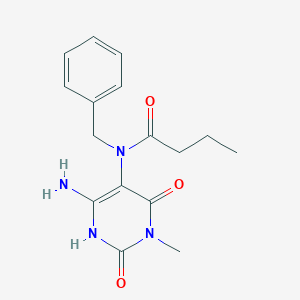
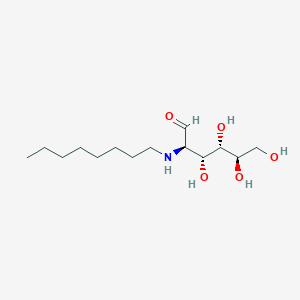

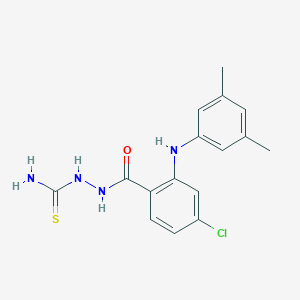
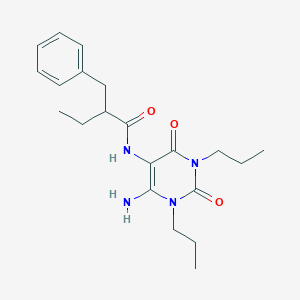
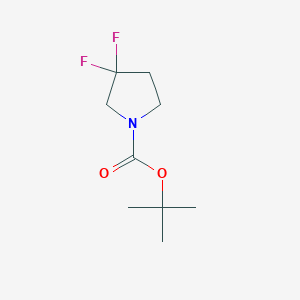
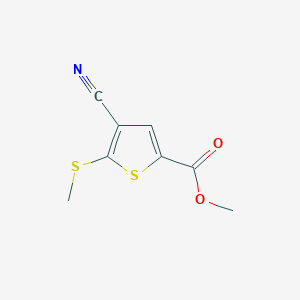
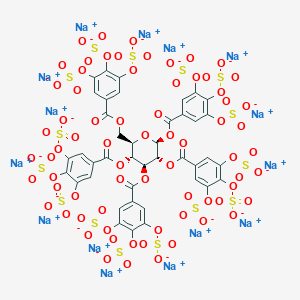
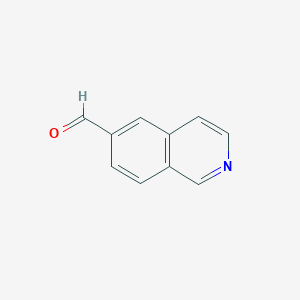
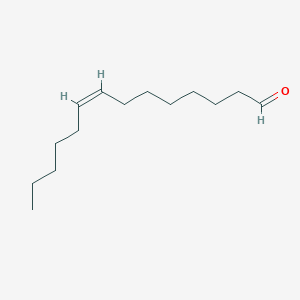
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)